3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylbenzyl)propanamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenylmethylidene group, and a propanamide moiety
Preparation Methods
The synthesis of N-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylmethylidene Group: This step involves the condensation of a benzaldehyde derivative with the thiazolidine ring.
Attachment of the Propanamide Moiety: This can be done through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a ligand in studying protein-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE can be compared with other similar compounds, such as:
N-[(4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide: This compound has a similar structure but includes a cyano and trifluoromethyl group, which may alter its reactivity and applications.
N-(4-Methylphenyl)-2-(propylamino)propanamide: This compound has a similar amide structure but differs in the substituents on the phenyl ring and the amide nitrogen.
The uniqueness of N-[(4-METHYLPHENYL)METHYL]-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O2S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C21H20N2O2S2/c1-15-7-9-17(10-8-15)14-22-19(24)11-12-23-20(25)18(27-21(23)26)13-16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,22,24)/b18-13- |
InChI Key |
DKEQADXHHYQEDE-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Origin of Product |
United States |
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